molecular formula C₂₀H₂₆O₃ B1146663 4-Oxo-(9-cis,13-cis)-Retinoic Acid CAS No. 1391062-39-7

4-Oxo-(9-cis,13-cis)-Retinoic Acid

Katalognummer B1146663
CAS-Nummer: 1391062-39-7
Molekulargewicht: 314.42
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-(9-cis,13-cis)-Retinoic Acid, also known as 4-oxo-RA, is a synthetic retinoic acid derivative that has been extensively studied for its potential therapeutic applications. It is an isomer of all-trans retinoic acid (ATRA) and is structurally similar to other retinoids, which are known to play important roles in various biological processes.

Wissenschaftliche Forschungsanwendungen

  • Method for Determining Retinoic Acids in Serum and Cell Extracts : A method was developed for the sensitive determination of retinoids, including all-trans-4-oxo-retinoic acid and 13-cis-4-oxo-retinoic acid, in serum and cell extracts. This method is crucial for studying endogenous retinoids (Rühl, 2006).

  • Occurrence in Environmental Samples : A study on the occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay, China, highlights the environmental impact and potential ecological risks of these compounds (Wu et al., 2010).

  • Pharmacokinetic Studies in Cancer Treatment : Research on the pharmacokinetics of all-trans-retinoic acid and 13-cis-retinoic acid, along with monitoring of their metabolites, aims to optimize retinoic acid therapy in cancer treatment (Lanvers et al., 1996).

  • Anti-tumor Activity in Neuroblastoma : A study investigating the anti-tumor activity of 4-oxo-13-cis-retinoic acid, a metabolite of isotretinoin (13-cis-retinoic acid), in neuroblastoma treatment (Sonawane et al., 2014).

  • Pharmacokinetics in Cervical Cancer Patients : A clinical study explored the pharmacokinetics of 13-cis retinoic acid and its metabolite 4-oxo-13-cis-retinoic acid in cancer patients, examining the differences in compound disposition despite their structural similarity (Waladkhani & Clemens, 1997).

  • Metabolic Characteristics in Axial Pattern Formation : Identification of 9-cis-4-oxo-retinoic acid as an in vivo retinoid metabolite in Xenopus embryos, showcasing its role in embryogenesis and its specific activation of retinoic acid receptors (Pijnappel et al., 1998).

  • Ecological Risks in Aquatic Environments : This review discusses the ecological risks of retinoic acids and their 4-oxo metabolites in aquatic environments, indicating concerns about their concentrations and effects in these ecosystems (Yeung et al., 2020).

  • Pharmacokinetics in Squamous Cell Carcinoma of the Cervix : A clinical study on 9-cis retinoic acid and its major metabolite, 4-oxo-9-cis-retinoic acid, in patients with advanced squamous cell or adenosquamous cell carcinoma of the uterine cervix (Wadler et al., 1999).

  • Simultaneous Estimation in Human Plasma : A method for the simultaneous estimation of 9-cis-retinoic acid and its metabolite 4-oxo-9-cis-retinoic acid in human plasma, important for bioequivalence studies (Saha et al., 2015).

  • Teratogenicity in Mice : Investigation into the teratogenicity of 13-cis-retinoic acid (isotretinoin) in mice, comparing its effects to the all-trans isomer (Kraft et al., 1987).

Eigenschaften

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-VOYGUGQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-(9-cis,13-cis)-Retinoic Acid

Citations

For This Compound
2
Citations
K Schönberger, N Obier, MC Romero-Mulero… - Cell stem cell, 2022 - cell.com
Hematopoietic stem cells (HSCs) rely on complex regulatory networks to preserve stemness. Due to the scarcity of HSCs, technical challenges have limited our insights into the interplay …
Number of citations: 36 www.cell.com
K Schönberger, M Mitterer, JM Buescher… - STAR protocols, 2022 - Elsevier
Metabolism is important for the regulation of hematopoietic stem cells (HSCs) and drives cellular fate. Due to the scarcity of HSCs, it has been technically challenging to perform …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.